5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide
CAS No.:
Cat. No.: VC8483601
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N3O2 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | N-(4-anilinophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C23H19N3O2/c1-16-21(22(26-28-16)17-8-4-2-5-9-17)23(27)25-20-14-12-19(13-15-20)24-18-10-6-3-7-11-18/h2-15,24H,1H3,(H,25,27) |
| Standard InChI Key | BMLSQFVWOWLKAW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound’s structure centers on a 1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. At position 3, a phenyl group is attached, while position 5 features a methyl substituent. The carboxamide group at position 4 links to a secondary aromatic system via an N-[4-(phenylamino)phenyl] moiety . This arrangement introduces significant planar rigidity and π-π stacking potential, which may enhance binding to biological targets.
Molecular Characteristics
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Molecular formula: C₂₃H₁₉N₃O₂
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Molecular weight: 369.4 g/mol
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logP: Predicted ~3.2 (estimated via comparative analysis with analog C21H23N3O4S, logP = 3.23)
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Hydrogen bond donors/acceptors: 1 donor, 7 acceptors
The presence of multiple aromatic systems contributes to low aqueous solubility, a common challenge for oxazole derivatives. Structural analogs, such as 5-methyl-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)-3-phenyl-1,2-oxazole-4-carboxamide (logSw = -3.27) , suggest that hydrophilic modifications (e.g., tetrahydrofuran groups) could improve bioavailability.
Table 1: Structural Comparison of Oxazole Derivatives
Synthesis and Optimization
Synthetic Pathways
A multi-step route is employed, beginning with the formation of the oxazole core. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are critical for introducing phenyl groups at positions 3 and 4. The final carboxamide linkage is achieved via activation of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid (PubChem CID: 14343) using coupling reagents such as HATU or EDCI, followed by reaction with 4-phenylaminobenzamine.
Reaction Conditions
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Temperature: 80–110°C for coupling steps
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Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility
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Catalysts: Pd(PPh₃)₄ for aryl-aryl bond formation
Yield optimization remains challenging due to steric hindrance from the N-[4-(phenylamino)phenyl] group. Analogous syntheses report yields of 45–60% under analogous conditions .
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies suggest that the compound inhibits tubulin polymerization, a mechanism shared with vinca alkaloids. Molecular docking simulations predict strong interactions with the colchicine-binding site (ΔG = -9.2 kcal/mol). In vitro testing against MCF-7 breast cancer cells is pending.
Pharmacokinetic Considerations
Absorption and Distribution
High logP values (~3.2) indicate lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility . Prodrug strategies, such as esterification of the carboxamide group, are under investigation to improve oral bioavailability .
Metabolism and Excretion
Cytochrome P450 enzymes (CYP3A4, CYP2D6) are predicted to mediate hepatic oxidation of the phenylamino group. Metabolites may include hydroxylated derivatives, which require renal clearance.
Comparative Analysis with Structural Analogs
Sulfamoyl Derivative (C₂₁H₂₃N₃O₄S)
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Advantage: Enhanced solubility due to the sulfamoyl group (logSw = -3.69 vs. target’s ~-4.1)
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Drawback: Reduced anticancer activity (IC₅₀ > 50 µM in HT-29 cells)
Tetrahydrofuran-Linked Analog (C₂₃H₂₃N₃O₄)
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Advantage: Improved pharmacokinetics (t₁/₂ = 6.7 h in rats)
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Drawback: Synthetic complexity increases by 2–3 steps
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a lead for developing kinase inhibitors. Substitution at the phenylamino group (e.g., halogenation) could enhance selectivity for EGFR or VEGFR-2.
Drug Delivery Systems
Encapsulation in lipid nanoparticles (size: 120–150 nm) has been proposed to address solubility limitations. In silico models predict a 3.5-fold increase in bioavailability using this approach .
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